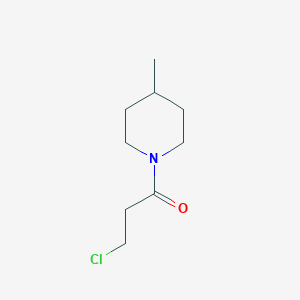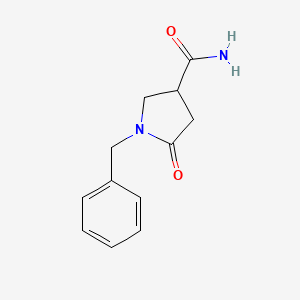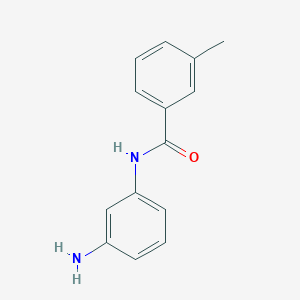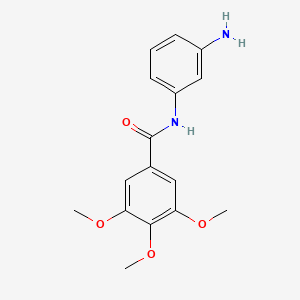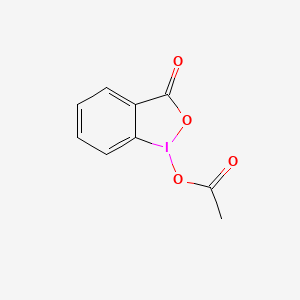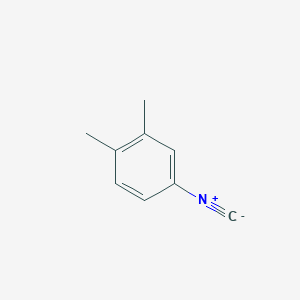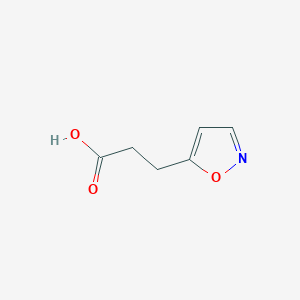
3-Isoxazol-5-ylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoxazol-5-ylpropanoic acid is a biochemical compound used for proteomics research . It has a molecular formula of C6H7NO3 and a molecular weight of 141.12 .
Synthesis Analysis
The synthesis of isoxazole derivatives, such as 3-Isoxazol-5-ylpropanoic acid, often involves the use of 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . The compounds are then isolated and characterized by spectroscopic methods .Molecular Structure Analysis
The molecular structure of 3-Isoxazol-5-ylpropanoic acid consists of a five-membered isoxazole ring attached to a propanoic acid group .Chemical Reactions Analysis
Isoxazole derivatives, including 3-Isoxazol-5-ylpropanoic acid, have been synthesized using various chemical reactions. For instance, one study reported the synthesis of isoxazole derivatives using immobilized Cu (I) in metformin-functionalized β-cyclodextrin as a catalyst .Wissenschaftliche Forschungsanwendungen
Application 1: Promoting Fibroblast Proliferation
- Summary of the Application : This study presents the chemical synthesis, purification, and characterization of a novel non-natural synthetic amino acid . The compound demonstrated its ability to enhance fibroblast cell growth, highlighting its potential for tissue regenerative applications .
- Methods of Application : The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination . Dynamic Light Scattering (DLS) analysis was used to demonstrate its ability to form aggregates . Cellular biological assays were used to reveal its ability to enhance fibroblast cell growth .
- Results or Outcomes : The synthetic amino acid was found to bind serum albumins and form aggregates with an average size of 391 nm . It was also found to enhance fibroblast cell growth .
Application 2: Drug Discovery
- Summary of the Application : Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
- Methods of Application : The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
- Results or Outcomes : Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .
Application 3: Analgesic and Anti-inflammatory
- Summary of the Application : Isoxazole derivatives have shown potential as analgesics and anti-inflammatory agents . The substitution of various groups on the isoxazole ring imparts different activity .
- Methods of Application : The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
- Results or Outcomes : The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .
Application 4: Green Chemistry
- Summary of the Application : A scalable, solvent-free synthesis of 3,5-isoxazoles under ball-milling conditions has been developed . This methodology allows the synthesis of 3,5-isoxazoles in moderate to excellent yields from terminal alkynes and hydroxyimidoyl chlorides, using a recyclable Cu/Al2O3 nanocomposite catalyst .
- Methods of Application : The proposed methodology involves 1,3-dipolar cycloaddition between terminal alkynes and nitrile oxides formed in situ by deprotonation of hydroxyimidoyl chlorides .
- Results or Outcomes : The proposed conditions are reproducible to a 1.0-gram scale without further milling time variations .
Application 5: Acetylcholinesterase Inhibitors
- Summary of the Application : Isoxazole derivatives have been tested for their in-vitro acetylcholinesterase (AChE) activity, which is a common treatment for early stages of Alzheimer’s disease .
- Methods of Application : The isoxazoles were synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite. They were also isolated and characterized by spectroscopic methods. The in-vitro activity was measured by an adapted version of Ellman’s assay .
- Results or Outcomes : The isoxazoles are described as inhibitors of AChE. The most potent compound in the series exhibited a moderate inhibitory activity .
Application 6: Proteomics Research
- Summary of the Application : 3-Isoxazol-5-ylpropanoic acid is used as a biochemical for proteomics research .
- Methods of Application : This compound is used in various proteomics experiments, although the specific methods of application can vary depending on the nature of the research .
- Results or Outcomes : The outcomes of this application can vary widely, as they depend on the specific research questions being investigated .
Eigenschaften
IUPAC Name |
3-(1,2-oxazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-4-7-10-5/h3-4H,1-2H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYBODHSQLOQOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415537 |
Source


|
| Record name | 5-Isoxazolepropanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isoxazol-5-ylpropanoic acid | |
CAS RN |
98140-73-9 |
Source


|
| Record name | 5-Isoxazolepropanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



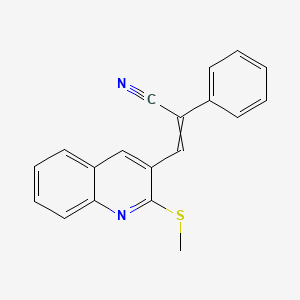
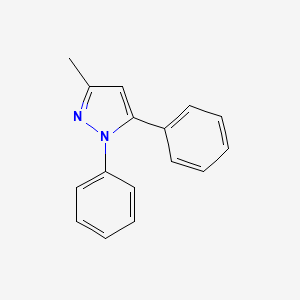
![4-[2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic Acid](/img/structure/B1336037.png)
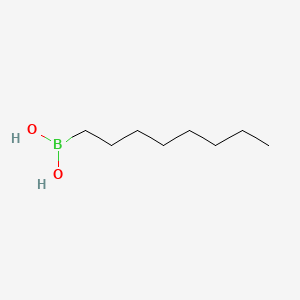
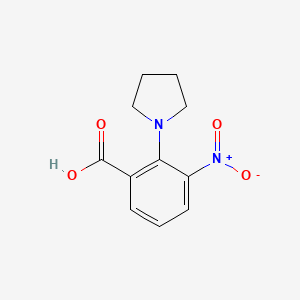
![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)
